molecular formula C47H76O18 B10846884 askendoside B

askendoside B

Cat. No.: B10846884
M. Wt: 929.1 g/mol
InChI Key: BTTRQTJYXLOSMR-WEWBRACISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Askendoside B is typically isolated from the roots of Astragalus taschkendicus through a series of extraction and purification steps . The process involves:

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its complex structure and the difficulty in synthesizing it on a large scale. The primary method remains extraction from natural sources, which may limit its availability and increase production costs.

Chemical Reactions Analysis

Types of Reactions

Askendoside B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Acidic Hydrolysis: Typically performed using hydrochloric acid or sulfuric acid under controlled conditions.

    Enzymatic Hydrolysis: Utilizes specific enzymes such as β-glucosidase.

    Periodate Oxidation: Uses sodium periodate as the oxidizing agent.

    Alkaline Hydrolysis: Employs sodium hydroxide or potassium hydroxide.

Major Products

Mechanism of Action

The mechanism of action of Askendoside B involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C47H76O18

Molecular Weight

929.1 g/mol

IUPAC Name

[(2S,3R,4S,5R)-5-hydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-4-yl] acetate

InChI

InChI=1S/C47H76O18/c1-21(48)61-34-25(52)19-60-40(35(34)64-39-33(56)31(54)24(51)18-59-39)63-28-10-12-47-20-46(47)14-13-43(6)36(45(8)11-9-29(65-45)42(4,5)57)22(49)16-44(43,7)27(46)15-26(37(47)41(28,2)3)62-38-32(55)30(53)23(50)17-58-38/h22-40,49-57H,9-20H2,1-8H3/t22-,23+,24-,25+,26-,27-,28-,29+,30-,31-,32+,33+,34-,35+,36-,37-,38-,39-,40-,43+,44-,45+,46-,47+/m0/s1

InChI Key

BTTRQTJYXLOSMR-WEWBRACISA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1O[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)O[C@H]3CC[C@]45C[C@]46CC[C@@]7([C@H]([C@H](C[C@]7([C@@H]6C[C@@H]([C@H]5C3(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O)[C@]9(CC[C@@H](O9)C(C)(C)O)C)C)O

Canonical SMILES

CC(=O)OC1C(COC(C1OC2C(C(C(CO2)O)O)O)OC3CCC45CC46CCC7(C(C(CC7(C6CC(C5C3(C)C)OC8C(C(C(CO8)O)O)O)C)O)C9(CCC(O9)C(C)(C)O)C)C)O

Origin of Product

United States

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